molecular formula C17H17BrN2O5 B7979453 ethyl (4R)-2-amino-6-bromo-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate

ethyl (4R)-2-amino-6-bromo-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate

Cat. No.: B7979453
M. Wt: 409.2 g/mol
InChI Key: SXJDCULZDFWMJC-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4R)-2-amino-6-bromo-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate (HA14-1) is a synthetic small-molecule antagonist of anti-apoptotic Bcl-2 proteins, initially identified via in silico drug design strategies targeting the Bcl-2 protein structure . HA14-1 promotes apoptosis by disrupting the interaction between Bcl-2 and pro-apoptotic proteins like Bax, leading to mitochondrial membrane depolarization, cytochrome c release, and caspase activation . It has demonstrated efficacy in overcoming drug resistance in cancer cells, particularly in leukemia and solid tumors, by synergizing with chemotherapeutic agents . HA14-1 also decomposes to generate reactive oxygen species (ROS), further enhancing its apoptotic effects .

Properties

IUPAC Name

ethyl (4R)-2-amino-6-bromo-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5/c1-3-23-16(21)11(8-19)13-10-7-9(18)5-6-12(10)25-15(20)14(13)17(22)24-4-2/h5-7,11,13H,3-4,20H2,1-2H3/t11-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJDCULZDFWMJC-AAEUAGOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC2=C([C@H]1[C@H](C#N)C(=O)OCC)C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65673-63-4
Record name rel-Ethyl (αR,4R)-2-amino-6-bromo-α-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65673-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Ethyl (4R)-2-amino-6-bromo-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate, also known as HA 14-1, has garnered attention in the field of medicinal chemistry due to its potential as an anticancer agent. This compound acts as an antagonist of antiapoptotic Bcl-2 proteins, which are often overexpressed in various cancers, contributing to the resistance against chemotherapy. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships, and relevant case studies.

HA 14-1 functions primarily by inhibiting the antiapoptotic effects of Bcl-2 proteins. These proteins prevent apoptosis in cancer cells, allowing them to survive despite chemotherapy. By binding to Bcl-2 proteins, HA 14-1 promotes apoptosis in cells that overexpress these proteins. The compound's ability to induce cell death is linked to its capacity to sensitize cancer cells to other therapeutic agents, such as cisplatin.

Structure-Activity Relationship Studies

Research has demonstrated that modifications at the 6-position of the chromene ring can influence the biological activity of HA 14-1. A series of analogues were synthesized and evaluated for their binding affinities to Bcl-2 proteins and their cytotoxic effects on various cancer cell lines. The findings indicated that while the bromo group at position 6 is not essential for bioactivity, it can enhance binding affinity and cytotoxicity in certain analogues.

CompoundBinding Affinity (nM)IC50 (µM)Notes
HA 14-15015Prototype compound
3g151Most active analogue
4f305Moderate activity

In Vitro Studies

In vitro assays have demonstrated that HA 14-1 exhibits significant cytotoxicity against various cancer cell lines, including Jurkat cells and non-small-cell lung carcinoma (NCI-H460). Notably, Jurkat cells with transgenic overexpression of Bcl-2 or Bcl-xL did not develop resistance to HA 14-1, indicating its potential efficacy in treating resistant cancers.

Case Study: Jurkat Cells

A study investigated the effects of HA 14-1 on Jurkat cells with varying levels of Bcl-2 and Bcl-xL expression. The results showed that:

  • Cytotoxicity : HA 14-1 induced apoptosis in cells with high Bcl-2 levels.
  • Resistance : Cells resistant to standard therapies remained sensitive to HA 14-1.

This suggests that HA 14-1 could be used effectively in combination therapies for cancers characterized by high levels of antiapoptotic proteins.

Stability and Decomposition

Despite its promising activity, HA 14-1 has been found to be unstable under physiological conditions. It decomposes rapidly in cell culture media, generating reactive oxygen species (ROS), which contribute to its cytotoxic effects. Studies confirmed that although the decomposition products do not exhibit bioactivity similar to HA 14-1, the ROS generated are crucial for inducing apoptosis.

Comparison with Similar Compounds

Comparison with Structurally and Mechanistically Similar Compounds

The following table summarizes key compounds analogous to HA14-1, highlighting structural variations, mechanisms, and biological activities:

Compound Structure Target/Mechanism Key Findings References
HA14-1 Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate Bcl-2 antagonist; induces apoptosis via mitochondrial pathway and ROS generation - IC₅₀: 10–20 µM in Jurkat and NCI-H460 cells
- Synergizes with chemotherapy in drug-resistant cancers
sHA 14-1 (5a) Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate Stable analogue of HA14-1; Bcl-2 antagonist - Improved metabolic stability
- Mitigates drug resistance in leukemia cells
MX 58151C 2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile Tubulin inhibitor; arrests cell cycle at G2/M phase - GI₅₀: 37 nM in T47D breast cancer cells
- Disrupts microtubule dynamics
LY290181 (2-Amino-4-pyridyl)-4H-naphtho[1,2-b]pyran-3-carbonitrile Microtubule destabilizer; G2/M phase arrest - Inhibits microtubule polymerization
- Antiproliferative activity in multiple cancer models
SV30E Ethyl (2-amino-6-bromo-4-diethylaminomalonate)-4H-chromene-3-carboxylate Bcl-2 inhibitor combined with lipid nanocapsules (LNCs) - Enhanced cytotoxicity in F98 glioblastoma cells via LNC delivery
Crolibulin (Not detailed in evidence) Tubulin binder; clinical candidate for solid tumors - Phase I/II trials for advanced solid tumors
- Structural chromene core shared with HA14-1

Key Structural and Functional Insights

Analogues with 6-cyclopentyl or 6-phenyl substituents retain activity, suggesting broad tolerance for hydrophobic groups at this position . MX 58151C and Crolibulin, despite structural similarities to HA14-1, diverge in mechanism due to substituents like 3-bromo-4,5-dimethoxyphenyl (MX 58151C) that confer tubulin inhibition .

Mechanistic Divergence :

  • Bcl-2 Antagonists : HA14-1 and SV30E directly target Bcl-2, but SV30E’s formulation with LNCs enhances bioavailability .
  • Microtubule-Targeting Agents : MX 58151C and LY290181 inhibit tubulin polymerization, causing mitotic arrest—a distinct pathway from HA14-1’s apoptotic mechanism .

Synergistic and Combinatorial Potential: HA14-1 synergizes with ABT-737 (a BH3 mimetic) and conventional chemotherapies, while LY290181 enhances efficacy of taxanes by suppressing microtubule dynamics .

Stability and Metabolic Considerations: sHA 14-1 (5a) addresses HA14-1’s instability by replacing the labile cyano group with a phenyl ring, improving pharmacokinetics .

Research Findings and Clinical Implications

  • HA14-1: Preclinical studies highlight its role in sensitizing ovarian carcinoma cells to anti-Bcl-xL strategies and reversing cytoprotective effects in neuroprotection models . However, its ROS-generating properties may limit therapeutic windows .
  • Crolibulin : Represents a successful translation of chromene derivatives into clinical oncology, emphasizing the scaffold’s versatility .

Preparation Methods

Base-Catalyzed Cyclocondensation

The chromene core is often constructed via MCRs involving salicylaldehyde derivatives, active methylene compounds, and nitriles or nitroalkanes. For HA 14-1, a brominated salicylaldehyde precursor is critical.

Procedure :

  • Step 1 : Bromination of 4-hydroxybenzaldehyde at the 6-position using bromine (Br₂) in acetic acid yields 6-bromo-4-hydroxybenzaldehyde.

  • Step 2 : Condensation with ethyl cyanoacetate and nitromethane in ethanol, catalyzed by piperidine or DBU, forms the chromene skeleton. The reaction proceeds via Knoevenagel adduct formation, followed by Michael addition and cyclization.

Key Data :

ParameterValueSource
Yield (Step 2)65–78%
CatalystDBU (20 mol%)
Reaction Time4–6 hours

Enantioselective Synthesis

Organocatalytic Asymmetric Methods

Chiral tertiary amine-thiourea catalysts enable enantioselective formation of the (4R,1R) configuration.

Procedure :

  • Step 1 : A three-component reaction of 6-bromosalicylaldehyde, ethyl cyanoacetate, and nitroethane in toluene with quinine-derived thiourea (10 mol%) at 0°C.

  • Step 2 : Diastereomeric separation via column chromatography (petroleum ether/ethyl acetate).

Key Data :

ParameterValueSource
Enantiomeric Excess72–82% ee
Catalyst Loading10 mol%
Temperature0°C

Post-Functionalization Approaches

Cyano Group Introduction

The cyano group at the 4-position is introduced via nucleophilic substitution or Michael addition.

Procedure :

  • Step 1 : Treat 4-chloro-6-bromo-4H-chromene-3-carboxylate with potassium cyanide (KCN) in DMF.

  • Step 2 : Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis.

Key Data :

ParameterValueSource
Yield70–85%
SolventDMF

Optimization and Challenges

Solvent and Temperature Effects

  • Solvent-Free Conditions : Improved yields (78–85%) are reported using solvent-free MCRs with cyclohexylamine as a catalyst.

  • Thermal Stability : HA 14-1 decomposes rapidly in aqueous media (t₁/₂ = 15 minutes), necessitating anhydrous conditions during synthesis.

Stereochemical Control

  • Chiral Pool Synthesis : Use of (R)-configured starting materials (e.g., ethyl L-lactate) reduces reliance on catalytic asymmetric methods.

  • Kinetic Resolution : Racemic mixtures are resolved using chiral stationary-phase HPLC.

Summary of Synthetic Routes

MethodKey StepsYieldeeSource
MCR + DBU CatalysisBromosalicylaldehyde + Ethyl cyanoacetate78%N/A
OrganocatalyticQuinine thiourea, toluene, 0°C72%82%
Post-FunctionalizationKCN substitution on 4-chloro derivative85%N/A

Critical Analysis of Methodologies

  • Multicomponent Reactions offer efficiency but require stringent control over regioselectivity.

  • Organocatalysis provides high enantioselectivity but involves costly catalysts.

  • Post-Functionalization risks racemization, necessitating low-temperature protocols.

For industrial-scale synthesis, solvent-free MCRs with cyclohexylamine are preferred due to cost-effectiveness. Research-scale applications prioritize enantioselective organocatalysis .

Q & A

Q. What are the recommended synthetic routes and purification methods for this chromene derivative?

The compound can be synthesized via multicomponent reactions involving substituted benzaldehydes, malononitrile, and ethyl cyanoacetate. Key steps include:

  • Cyclocondensation : Acid- or base-catalyzed cyclization under reflux conditions (e.g., ethanol with piperidine as a catalyst) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
  • Stereochemical control : Chiral HPLC or diastereomeric salt formation to isolate the (4R,1R) enantiomer, as confirmed by X-ray crystallography .

Q. How is the absolute configuration of this compound determined?

X-ray crystallography is the gold standard for assigning stereochemistry. For example:

  • The (4R,1R) configuration was confirmed via single-crystal diffraction, with C–C bond angles (e.g., 120.3° for the chromene ring) and hydrogen-bonding networks (e.g., O–H···N interactions) stabilizing the structure .
  • Complementary methods include NMR-based NOE experiments to validate spatial arrangements of substituents .

Q. What preliminary assays are used to evaluate biological activity?

  • Apoptosis induction : Flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., leukemia, breast cancer) at 10–50 µM concentrations .
  • Dose-response curves : IC₅₀ determination via MTT assays, with comparisons to analogues like CXL017 (IC₅₀ = 8.2 µM in MCF-7 cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide analogue design?

Key modifications from SAR data include:

  • Bromo substitution : The 6-bromo group enhances cytotoxicity by 3-fold compared to methoxy or hydrogen substituents .
  • Ethoxycarbonyl vs. cyano groups : The (1R)-cyano-ethoxycarbonethyl side chain improves metabolic stability over ester-only derivatives .
  • Chromene ring rigidity : Planar chromene systems (vs. flexible cyclohexene) optimize binding to Bcl-2 family proteins .

Q. What strategies resolve contradictions in spectral data during structural characterization?

  • NMR discrepancies : Use 2D experiments (HSQC, HMBC) to distinguish overlapping signals. For example, the 4H-chromene proton at δ 5.2 ppm (quartet, J = 6.5 Hz) can be misassigned without HMBC correlations to adjacent carbons .
  • Crystallographic vs. computational data : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental X-ray torsional angles (±5° tolerance) .

Q. How can computational modeling predict intermolecular interactions?

  • Docking studies : Use AutoDock Vina to model binding to anti-apoptotic proteins (e.g., Bcl-xL, PDB ID: 1R2D). The compound’s cyano group forms a critical hydrogen bond with Arg139 (ΔG = −9.2 kcal/mol) .
  • Hydrogen-bond analysis : From crystallographic data (e.g., O–H···O distances of 2.44 Å and angles of 154°), identify stabilizing interactions in solid-state packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.